Deisovalerylblastmycin

Catalog No.
S525583
CAS No.
60504-95-2
M.F
C21H28N2O8
M. Wt
436.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deisovalerylblastmycin

CAS Number

60504-95-2

Product Name

Deisovalerylblastmycin

IUPAC Name

N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide

Molecular Formula

C21H28N2O8

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1

InChI Key

RQVHZRRXZBBXMY-ZMNIPVBYSA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

solubility

Soluble in DMSO

Synonyms

Deisovalerylblastmycin;

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

The exact mass of the compound Deisovalerylblastmycin is 436.1846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deisovalerylblastmycin is a natural compound classified as an antimycin-type depsipeptide, produced by the actinobacterium Streptomyces sp. This compound exhibits a unique structure characterized by a lactone moiety and a branched fatty acid chain, which contributes to its biological activity. It has been noted for its crystalline form, with a melting point ranging from 186 to 188 °C and specific optical rotation indicating its chiral nature .

Typical of depsipeptides. Notably, it can participate in lactonization reactions, which involve the formation of cyclic esters through the reaction of hydroxyl and carboxylic acid groups. For instance, the synthesis of deisovalerylblastmycin involves the activation of a 2-pyridylthio ester with silver perchlorate to facilitate lactonization, yielding the desired dilactone product . The compound also shows reactivity with ferric chloride, indicating the presence of phenolic or enolic hydroxyl groups .

Deisovalerylblastmycin exhibits significant biological activity, particularly as an inhibitor of pro-inflammatory cytokine production. Studies have demonstrated its potential in reducing inflammation, making it a candidate for therapeutic applications in conditions such as asthma . Additionally, its antibacterial properties have been noted against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Due to its biological properties, deisovalerylblastmycin has potential applications in pharmaceuticals, particularly in developing anti-inflammatory agents and antibiotics. Its ability to inhibit cytokine production positions it as a candidate for treating inflammatory diseases. Furthermore, its antibacterial activity suggests utility in combating resistant bacterial strains .

Interaction studies involving deisovalerylblastmycin have focused on its mechanism of action against inflammatory pathways and bacterial targets. Research indicates that it may modulate signaling pathways related to inflammation, although detailed mechanisms remain an area for further investigation. Its interactions with cellular components and other drugs could provide insights into optimizing its therapeutic efficacy .

Deisovalerylblastmycin shares structural and functional similarities with other compounds in the antimycin family and related depsipeptides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
DeisovalerylblastmycinDepsipeptideAnti-inflammatory, antibacterialUnique branched fatty acid chain
Antimycin ADepsipeptideAntimicrobialKnown for potent antifungal activity
Colabomycin EDepsipeptideAnti-inflammatoryContains different fatty acid components
Scalusamide AFatty acid derivativeCytotoxic against cancer cellsDerived from fungal sources
Asukamycin DDepsipeptideAntimicrobialExhibits distinct cytotoxic properties

Deisovalerylblastmycin's unique branched fatty acid structure distinguishes it from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

436.1846

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

60504-95-2

Wikipedia

N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide

Dates

Last modified: 02-18-2024
1: Ishiyama T, Endo T, Otake N, Yonehara H. Deisovalerylblastmycin produced by Streptomyces SP. J Antibiot (Tokyo). 1976 Aug;29(8):804-8. PubMed PMID: 993117.

Explore Compound Types